

(-)-O-Desmethyl Tramadol CAS number and IUPAC name

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Compound of Interest

Compound Name: (-)-O-Desmethyl Tramadol

Cat. No.: B015652

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Technical Guide: (-)-O-Desmethyl Tramadol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Parameter	Value	Reference
Chemical Name	(-)-O-Desmethyl Tramadol	[1]
IUPAC Name	3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol	[1]
CAS Number	144830-15-9	[1]
Molecular Formula	C ₁₅ H ₂₃ NO ₂	[1]
Molar Mass	249.354 g·mol ⁻¹	[2]

Note: O-Desmethyl Tramadol (O-DSMT) is the primary active metabolite of the analgesic drug tramadol. The parent compound, tramadol, is metabolized in the liver by the enzyme CYP2D6 to form O-DSMT. This guide focuses on the specific (-)-enantiomer of O-Desmethyl Tramadol.

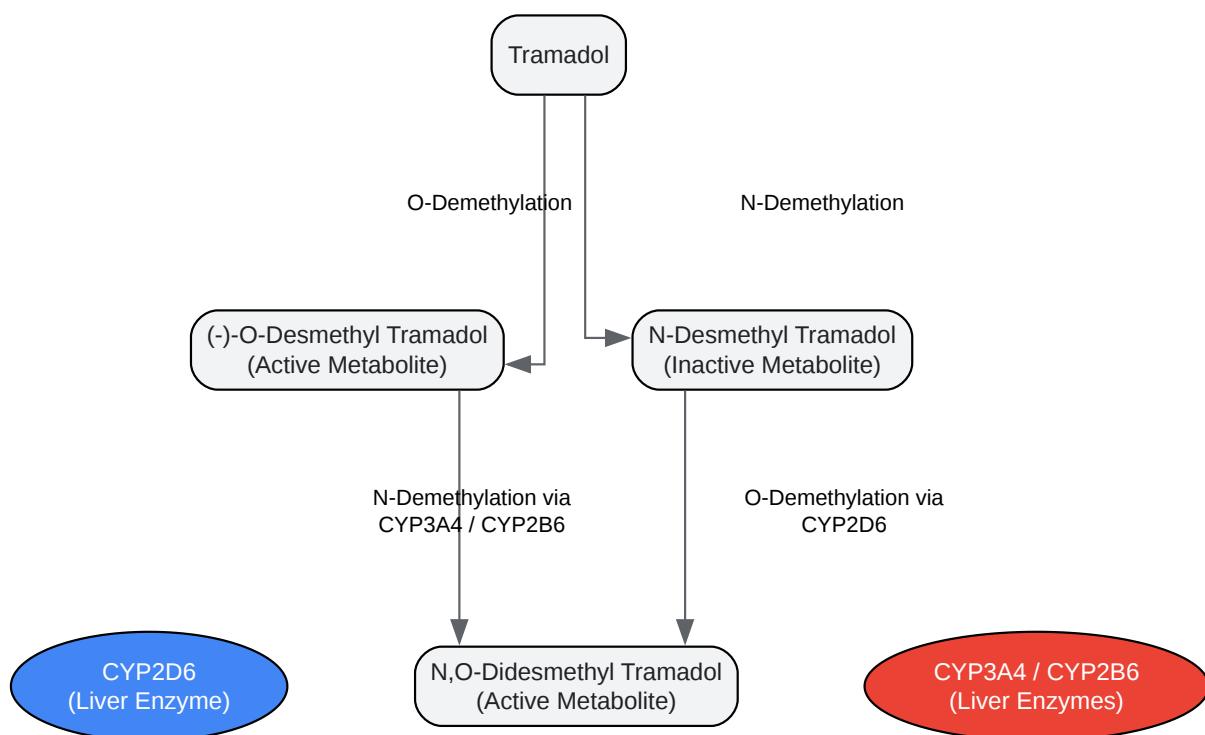
Pharmacological Profile

(-)-O-Desmethyl Tramadol exhibits a distinct pharmacological profile compared to its parent compound and its (+)-enantiomer. While both enantiomers of O-DSMT are inactive as serotonin reuptake inhibitors, **(-)-O-Desmethyl Tramadol** is a norepinephrine reuptake inhibitor.^[2] In contrast, (+)-O-Desmethyltramadol is a more potent μ -opioid receptor agonist.^[2] ^[3] The combination of the parent drug and its metabolites contributes to the overall complex pharmacological effects of tramadol administration.^[2]

Metabolism and Synthesis

The primary pathway for the formation of O-Desmethyl Tramadol in the body is through the demethylation of tramadol by the cytochrome P450 enzyme CYP2D6 in the liver.^[2]^[3] Individuals with genetic variations leading to reduced CYP2D6 activity may experience diminished analgesic effects from tramadol due to decreased formation of the more potent O-DSMT.^[2]

The following diagram illustrates the metabolic conversion of tramadol to its primary active metabolites.



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Metabolic Pathway of Tramadol

Experimental Protocols

Detailed experimental protocols for the study of **(-)-O-Desmethyl Tramadol** are crucial for reproducibility and advancement in research. Below are generalized methodologies based on common practices in the field.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of **(-)-O-Desmethyl Tramadol** to specific opioid receptors (e.g., μ , δ , κ).

Methodology:

- **Membrane Preparation:** Cell membranes expressing the opioid receptor of interest are prepared from cultured cells (e.g., CHO-K1 cells) or animal brain tissue.
- **Radioligand Binding:** Membranes are incubated with a specific radioligand for the receptor (e.g., [3 H]DAMGO for μ -opioid receptor) and varying concentrations of **(-)-O-Desmethyl Tramadol**.
- **Incubation and Filtration:** The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- **Scintillation Counting:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of **(-)-O-Desmethyl Tramadol** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is calculated. The equilibrium dissociation constant (K_i) is then determined using the Cheng-Prusoff equation.

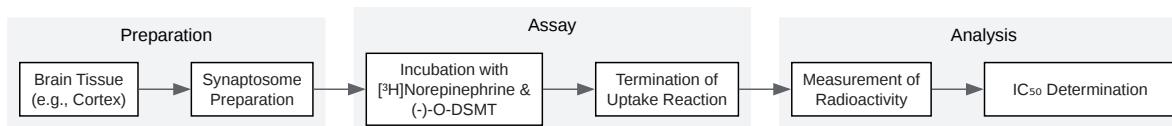
Protocol 2: Norepinephrine Reuptake Inhibition Assay

Objective: To assess the inhibitory effect of **(-)-O-Desmethyl Tramadol** on the norepinephrine transporter (NET).

Methodology:

- **Synaptosome Preparation:** Synaptosomes are prepared from specific brain regions rich in noradrenergic neurons (e.g., hypothalamus or cortex) of rats or mice.
- **Uptake Assay:** Synaptosomes are incubated with [³H]norepinephrine and various concentrations of **(-)-O-Desmethyl Tramadol**.
- **Incubation and Termination:** The uptake reaction is allowed to proceed for a short period at 37°C and then terminated by rapid filtration or centrifugation.
- **Radioactivity Measurement:** The amount of [³H]norepinephrine taken up by the synaptosomes is quantified by liquid scintillation counting.
- **Data Analysis:** The concentration of **(-)-O-Desmethyl Tramadol** that inhibits 50% of norepinephrine uptake (IC₅₀) is determined by non-linear regression analysis.

The following diagram outlines a typical workflow for an in vitro neurotransmitter reuptake assay.



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Workflow for Norepinephrine Reuptake Assay

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References

- 1. 3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | C15H23NO2 | CID 15645279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desmetramadol - Wikipedia [en.wikipedia.org]
- 3. O-Desmethyltramadol [bionity.com]
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